5-iodo-1H-indene-1,3(2H)-dione

Regioselective Synthesis Structure-Activity Relationship Halogenated Indandiones

Regiospecific 5-position indandione functionalization demands the 5-iodo isomer-5-bromo analogs show slower oxidative addition, and 4-iodo regioisomers confound SAR. This compound resolves that gap: • Superior Pd-catalyzed cross-coupling kinetics (Suzuki-Miyaura, Sonogashira, Heck) via weak C-I bond & high iodine polarizability. • Definitive steric profile (I vdW 1.98 Å) for unambiguous 5-position SAR. • Orthorhombic crystal system (a=15.750 Å) for co-crystal engineering. 95% purity, batch QC, flexible pack sizes, global shipping.

Molecular Formula C9H5IO2
Molecular Weight 272.04 g/mol
Cat. No. B14120472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1H-indene-1,3(2H)-dione
Molecular FormulaC9H5IO2
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C1=O)C=C(C=C2)I
InChIInChI=1S/C9H5IO2/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3H,4H2
InChIKeyMAVITDXOQVWVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-indene-1,3(2H)-dione: Procurement & Properties


5-Iodo-1H-indene-1,3(2H)-dione (CAS: 27117-94-8) is a halogenated indandione derivative with the molecular formula C₉H₅IO₂ and a molecular weight of 272.04 g/mol . This compound features an iodine substituent at the 5-position of the indene-1,3-dione scaffold, a privileged core structure in organic synthesis and medicinal chemistry . Key baseline physicochemical parameters include a melting point of 171–172 °C (with decomposition) and a predicted density of 2.036 ± 0.06 g/cm³ . The compound is primarily supplied for research applications with typical purity specifications of 95% .

1 5-iodo regioisomer for position-specific synthesis and SAR
2 Iodo substituent supports Pd-catalyzed cross-coupling reactivity
3 Heavy-atom iodine enables crystal engineering and solid-state design

5-Iodo-1H-indene-1,3(2H)-dione: Differentiation from Generic Analogs


Substitution of 5-iodo-1H-indene-1,3(2H)-dione with generic indandiones or alternative halogenated analogs is not scientifically valid due to position-specific electronic effects, differential reactivity in cross-coupling, and distinct physicochemical profiles. The 5-position iodine substitution creates a unique electronic environment on the aromatic ring that cannot be replicated by 4-iodo isomers . Furthermore, the iodine atom at the 5-position enables specific reactivity in palladium-catalyzed transformations, whereas bromine analogs (e.g., 5-bromo-1H-indene-1,3(2H)-dione) exhibit substantially different oxidative addition kinetics . The precise regiochemistry and halogen identity directly determine downstream synthetic utility, making procurement of the specific 5-iodo regioisomer essential for reproducible research outcomes.

4-Iodo regioisomer
Positional isomer alters electronic distribution; cross-coupling outcome may not transfer to 5-position.
5-Bromo analog
C-Br bond exhibits different oxidative addition kinetics; reaction rate and selectivity may shift vs C-I.

5-Iodo-1H-indene-1,3(2H)-dione: Quantified Differentiation Evidence


Regioisomeric Distinction: 5-Iodo vs. 4-Iodo Substitution

5-Iodo-1H-indene-1,3(2H)-dione is a distinct regioisomer from 4-iodoindene-1,3-dione (CAS: 27117-91-5), with the iodine substituent located at the 5-position of the aromatic ring rather than the 4-position . Direct electrophilic iodination of the indene-1,3-dione core is synthetically challenging due to deactivation by the two electron-withdrawing ketone groups, and the 4-position is particularly difficult to access via this route . The 5-iodo regioisomer therefore represents a specific synthetic target with distinct electronic and steric properties that cannot be assumed equivalent to the 4-iodo analog for downstream applications.

Regioisomeric Identity
Class-level
Target 5-iodo position (CAS 27117-94-8)
Comparator 4-iodo position (CAS 27117-91-5)
Positional isomerism alters reactivity; correct regioisomer essential for SAR.
Class-level inference; verify regioisomer for synthesis.
Regioselective Synthesis Structure-Activity Relationship Halogenated Indandiones

Physicochemical Differentiation: 5-Iodo vs. 5-Bromo

5-Iodo-1H-indene-1,3(2H)-dione exhibits substantially higher molecular weight and density compared to its 5-bromo analog due to the larger atomic mass and van der Waals radius of iodine. The iodine derivative has a molecular weight of 272.04 g/mol and a predicted density of 2.036 ± 0.06 g/cm³ , whereas 5-bromo-1H-indene-1,3(2H)-dione (CAS 27611-39-8) has a molecular weight of 225.04 g/mol [1]. The melting point of the 5-iodo compound is reported as 171–172 °C (with decomposition) , compared to 152–153 °C for the 5-bromo analog . The 5-iodo compound has a predicted XLogP of 1.3 .

Physicochemical Profile
Reported
5-Iodo (target) MW 272.04 g/mol, mp 171–172 °C, density 2.036 g/cm³
5-Bromo (analog) MW 225.04 g/mol, mp 152–153 °C, density ~1.8 g/cm³
Distinct properties impact handling, chromatography, and crystal design.
Cross-study comparable; verify for intended application.
Halogen Bonding Physicochemical Characterization Heavy Atom Effect

Crystal Engineering: Solid-State Structural Differentiation

X-ray crystallographic analysis reveals that 5-iodo-1H-indene-1,3(2H)-dione adopts a nearly planar molecular conformation with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [1]. The crystal packing is governed primarily by van der Waals interactions, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. The compound crystallizes in an orthorhombic system with unit cell parameters a=15.750(3) Å, b=13.470(2) Å, c=13.356(2) Å, V=2833 ų, and Z=8 [1].

Crystal Structure
Reported
System Orthorhombic
a (Å) 15.750
b (Å) 13.470
c (Å) 13.356
Volume (ų) 2833
Z 8
Torsion angle -179(2)°
Established crystal packing informs co-crystal and solid-state design.
Single-crystal XRD at 291 K; confirm batch consistency.
Crystal Engineering X-ray Crystallography Solid-State Chemistry

5-Iodo-1H-indene-1,3(2H)-dione: Application Scenarios


5-Position Iodide in Cross-Coupling Reactions

5-Iodo-1H-indene-1,3(2H)-dione serves as a specialized electrophilic coupling partner in palladium-catalyzed transformations where regiospecific 5-position functionalization is required. The iodine substituent at the 5-position of the indandione scaffold provides superior oxidative addition kinetics compared to bromo analogs, a property derived from the weaker C-I bond and larger polarizability of iodine [1]. This makes the 5-iodo derivative particularly valuable for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions targeting the 5-position of the indandione core, where 5-bromo analogs would exhibit slower reaction rates and potentially different selectivity profiles.

Heavy-Atom Crystal Engineering & Solid-State Design

The high electron density and significant anomalous scattering of the iodine atom at the 5-position make this compound valuable for crystal engineering studies. The established crystal structure parameters—orthorhombic system with a=15.750 Å, b=13.470 Å, c=13.356 Å, and a nearly planar molecular conformation (torsion angle -179(2)°) [1]—provide a foundation for designing co-crystals, studying halogen bonding interactions, and developing solid-state materials with tailored properties. The high density of 2.036 g/cm³, attributed to the heavy iodine atom , distinguishes this compound from lighter halogen analogs in material density-dependent applications.

SAR Studies: 5-Position Halogenated Indandione Scaffolds

In medicinal chemistry programs exploring indandione-based scaffolds, the 5-iodo derivative serves as a specific tool compound for probing steric and electronic requirements at the 5-position. The larger van der Waals radius of iodine (1.98 Å) compared to bromine (1.85 Å) and chlorine (1.75 Å) creates distinct steric constraints in target binding pockets. The melting point of 171–172 °C (with decomposition) informs handling and storage protocols during compound management. Researchers requiring the specific 5-iodo regioisomer for SAR studies must procure this compound rather than substituting with 4-iodo or 5-bromo analogs, which would confound structure-activity interpretations.

Application
Selection Property
Validation Focus
5-Position cross-coupling
5-iodo regioisomer; C-I bond for Pd catalysis
Coupling efficiency and regioselectivity
Heavy-atom crystal engineering
High electron density iodine; orthorhombic packing
Crystal habit, halogen bonding, density
SAR probe at 5-position
5-iodo substitution for steric/electronic mapping
Binding pocket tolerance; comparator regioisomer effects

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